1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride

Description

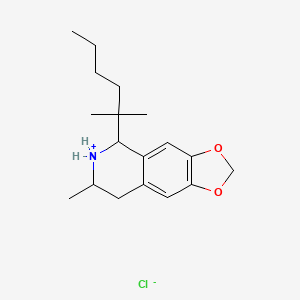

This compound is a structurally complex isoquinoline derivative featuring a fused 1,3-dioxolo ring system and multiple substituents. The core structure includes a 5,6,7,8-tetrahydroisoquinoline scaffold with a 1,3-dioxolo[4,5-g] moiety, indicating fusion at positions 4 and 5 of the isoquinoline ring. Key substituents include:

- 5-(1,1-Dimethylpentyl): A branched alkyl chain at position 5, contributing to lipophilicity and steric bulk.

- Hydrochloride salt: Enhances solubility for pharmacological applications.

Properties

CAS No. |

20233-00-5 |

|---|---|

Molecular Formula |

C18H28ClNO2 |

Molecular Weight |

325.9 g/mol |

IUPAC Name |

7-methyl-5-(2-methylhexan-2-yl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |

InChI |

InChI=1S/C18H27NO2.ClH/c1-5-6-7-18(3,4)17-14-10-16-15(20-11-21-16)9-13(14)8-12(2)19-17;/h9-10,12,17,19H,5-8,11H2,1-4H3;1H |

InChI Key |

YNUIEUHWXJDOPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C1C2=CC3=C(C=C2CC([NH2+]1)C)OCO3.[Cl-] |

Origin of Product |

United States |

Biological Activity

The compound 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(1,1-dimethylpentyl)-7-methyl-, hydrochloride is a derivative of isoquinoline that has garnered interest due to its potential biological activities. Isoquinoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a complex dioxoloisoquinoline framework with specific substitutions that may influence its biological activity.

Anticancer Properties

Research has demonstrated that isoquinoline derivatives possess significant anticancer properties. A study evaluating various isoquinoline compounds revealed that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines. For instance, the compound 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one was highlighted for its high activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of Isoquinoline Derivatives

| Compound | MCF-7 (IC50 μM) | T47D (IC50 μM) | MDA-MB-231 (IC50 μM) |

|---|---|---|---|

| Compound A | 6.2 ± 0.1 | 4.6 ± 0.1 | 9.3 ± 2.1 |

| Compound B | >100 | 5.7 ± 0.07 | 27.3 ± 7.1 |

| Doxorubicin | 0.002 ± 0.002 | 0.03 ± 0.002 | 0.006 ± 0.004 |

The above data illustrates the varying degrees of cytotoxicity among different compounds in comparison to standard chemotherapeutics like Doxorubicin .

Antibacterial Activity

Isoquinoline derivatives have also been investigated for their antibacterial properties. A study indicated that certain isoquinoline compounds could inhibit bacterial growth by targeting specific metabolic pathways within the bacteria . The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Neuroprotective Effects

Isoquinoline alkaloids are recognized for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action typically involves antioxidant properties and modulation of neurotransmitter systems . The compound under discussion may exhibit similar protective effects due to its structural characteristics.

Case Study: Structural Optimization

A recent study focused on optimizing the structure of isoquinoline derivatives to enhance their biological activity. The researchers synthesized various analogs and assessed their antiproliferative activities against different cancer cell lines . One notable derivative demonstrated an IC50 value of 0.47 μM against a specific prostate cancer cell line (LASCPC-01), showcasing the potential for developing more effective therapeutic agents through structural modifications.

The biological activity of isoquinoline derivatives is often attributed to their ability to induce apoptosis in cancer cells and inhibit cell cycle progression at various phases (e.g., G1 phase arrest) . This action is facilitated by the activation of specific signaling pathways that lead to programmed cell death.

Scientific Research Applications

Antiproliferative Effects

Research indicates that derivatives of isoquinoline can exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study demonstrated that certain isoquinoline derivatives showed selective inhibition of the LASCPC-01 cell line with an IC50 value of 0.47 μM. Such compounds can induce G1 cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .

Antifungal Properties

Isoquinoline derivatives have also been evaluated for their antifungal activity. A related study synthesized compounds bearing a 1,3-benzodioxole moiety and assessed their efficacy against phytopathogenic fungi. One compound displayed an EC50 value significantly lower than the standard antifungal agent azoxystrobin, indicating promising antifungal potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of isoquinoline derivatives. Studies have shown that specific functional groups at particular positions on the isoquinoline framework significantly influence their activity:

- Hydroxyl Substituents : The presence of hydroxyl groups at the meta-position has been linked to enhanced biological activity.

- Aryl Moiety Modifications : Variations in aryl substituents can lead to significant changes in potency against cancer cells and fungi .

Case Studies

Several case studies exemplify the applications of this compound:

Chemical Reactions Analysis

1,1-Dimethylpentyl Group

The bulky alkyl chain at position 5 is introduced via alkylation or Grignard reactions :

-

Alkylation : Treatment of the tetrahydroisoquinoline intermediate with 1,1-dimethylpentyl halide in polar aprotic solvents (e.g., DMF) under basic conditions .

-

Grignard Addition : Reaction with preformed 1,1-dimethylpentylmagnesium bromide .

Methyl Group at Position 7

-

Installed via Eschweiler-Clarke methylation of a secondary amine intermediate using formaldehyde and formic acid .

1,3-Dioxolo Ring Formation

The methylenedioxy ring is constructed via acid-catalyzed cyclization of vicinal diols or dihalides:

-

Cyclodehydration : Reaction of 4,5-dihydroxy intermediates with CH₂Cl₂ or CH₃OCH₂Cl in the presence of H₂SO₄ .

Representative Reaction :

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl in anhydrous ethanol or diethyl ether .

Derivatization Reactions

The compound’s reactivity is influenced by its tertiary amine and electron-rich dioxolo ring:

Comparative Reactivity Insights

-

The 1,1-dimethylpentyl group sterically hinders reactions at position 5, directing electrophiles to the dioxolo ring or position 8 .

-

The methyl group at position 7 stabilizes the tetrahydro ring against oxidation .

Key Synthetic Challenges

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The target compound’s 1,1-dimethylpentyl group likely increases LogP compared to analogs with aromatic substituents (e.g., benzodioxolylmethyl in ), enhancing membrane permeability.

- Aromatic vs. Aliphatic Substituents : Analogs with aromatic groups (e.g., 2-fluorophenyl in ) may exhibit distinct electronic interactions in biological systems compared to aliphatic derivatives.

Q & A

Q. What synthetic methodologies are most effective for preparing 1,3-dioxolo(4,5-g)isoquinoline derivatives, and how do reaction parameters influence yield?

The Bischler-Napieralski reaction is a cornerstone for synthesizing isoquinoline frameworks. For example, cyclodehydration of phenethylamide precursors using POCl₃ or PCl₃ under reflux conditions forms the heterocyclic core . Optimization of temperature (80–120°C), solvent (dioxane/MeOH mixtures), and stoichiometric ratios of reducing agents (e.g., NaBH₄) can enhance yields during subsequent reduction steps . Hydrochloride salt formation typically involves refluxing with HCl in ethanol .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at positions 5 and 7) and the tetrahydroisoquinoline backbone.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous isoquinoline derivatives .

- IR spectroscopy : Identifies functional groups like the dioxolane ring (C–O–C stretches at ~1,100 cm⁻¹) .

Q. What are the key physicochemical properties influencing laboratory handling and stability?

- Melting point : 208–212°C (decomposition may occur above this range) .

- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMSO) for biological assays.

- Storage : Stable at –20°C in airtight containers; hygroscopicity necessitates desiccants .

Advanced Research Questions

Q. How do steric effects from the 1,1-dimethylpentyl substituent impact intermolecular interactions in crystallographic studies?

Bulky alkyl groups can distort crystal lattice symmetry, reducing packing efficiency. Comparative X-ray analyses of analogs (e.g., 6,7-dimethoxy variants) reveal altered torsion angles and hydrogen-bonding networks, which may affect solubility and bioavailability .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Acidic conditions : Protonation of the isoquinoline nitrogen stabilizes the structure, preventing ring-opening reactions.

- Basic conditions : Deprotonation may lead to hydrolysis of the dioxolane ring (C–O bond cleavage). Kinetic studies using HPLC-MS under varying pH (2–12) and temperature (25–60°C) are recommended .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Screen against receptors like opioid or adrenergic receptors, leveraging homology models from related tetrahydroisoquinolines .

- ADMET prediction : Use tools like SwissADME to estimate logP (~3.5), blood-brain barrier permeability, and CYP450 metabolism .

Methodological Considerations

Q. What strategies mitigate byproduct formation during the Bischler-Napieralski reaction?

Q. How do heterogeneous reaction conditions influence scalability?

Membrane separation technologies (e.g., nanofiltration) can recover catalysts and unreacted precursors, enhancing atom economy. Process simulation software (Aspen Plus) models mass transfer limitations in large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.